4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE 4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1797243-36-7
VCID: VC6553631
InChI: InChI=1S/C18H18BrFN2O2S/c19-13-9-16(25-11-13)17(23)21-10-12-5-7-22(8-6-12)18(24)14-3-1-2-4-15(14)20/h1-4,9,11-12H,5-8,10H2,(H,21,23)
SMILES: C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC=CC=C3F
Molecular Formula: C18H18BrFN2O2S
Molecular Weight: 425.32

4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE

CAS No.: 1797243-36-7

Cat. No.: VC6553631

Molecular Formula: C18H18BrFN2O2S

Molecular Weight: 425.32

* For research use only. Not for human or veterinary use.

4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE - 1797243-36-7

Specification

CAS No. 1797243-36-7
Molecular Formula C18H18BrFN2O2S
Molecular Weight 425.32
IUPAC Name 4-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H18BrFN2O2S/c19-13-9-16(25-11-13)17(23)21-10-12-5-7-22(8-6-12)18(24)14-3-1-2-4-15(14)20/h1-4,9,11-12H,5-8,10H2,(H,21,23)
Standard InChI Key KCPSTONPQXIWRV-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 4-bromo-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide, reflects its intricate architecture:

  • Thiophene-2-carboxamide core: A five-membered aromatic ring containing sulfur (thiophene) with a carboxamide group at position 2.

  • 4-Bromo substitution: A bromine atom at position 4 of the thiophene ring, enhancing electrophilic reactivity.

  • Piperidin-4-ylmethyl group: A six-membered nitrogen-containing ring (piperidine) linked via a methyl group to the carboxamide nitrogen.

  • 1-(2-Fluorobenzoyl) substituent: A 2-fluorobenzoyl group attached to the piperidine nitrogen, introducing electron-withdrawing and lipophilic characteristics.

The molecular formula is C₁₉H₁₉BrFN₂O₂S, with a molecular weight of approximately 469.3 g/mol. The fluorine atom in the benzoyl group improves metabolic stability and membrane permeability, a common strategy in drug design.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-bromo-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves multi-step reactions, typically including:

  • Piperidine Functionalization:

    • Step 1: Protection of piperidin-4-ylmethanamine with a benzoyl group using 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).

    • Step 2: Quaternization of the piperidine nitrogen to enhance reactivity for subsequent coupling.

  • Thiophene-2-carboxamide Formation:

    • Step 3: Bromination of thiophene-2-carboxylic acid at position 4 using N-bromosuccinimide (NBS) under radical conditions .

    • Step 4: Activation of the carboxylic acid (e.g., via thionyl chloride) to form the corresponding acid chloride, followed by amidation with the functionalized piperidine intermediate.

Key Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for acylation steps.

  • Catalysts: Dimethylaminopyridine (DMAP) for efficient amide bond formation.

  • Temperature: 0–25°C to minimize side reactions.

Molecular and Electronic Properties

Structural Analysis

X-ray crystallography data for related thiophene-2-carboxamides reveal:

  • Planarity: The thiophene ring and carboxamide group lie in the same plane, facilitating π-π stacking interactions .

  • Conformation: The piperidine ring adopts a chair conformation, with the 2-fluorobenzoyl group oriented equatorially to minimize steric strain.

DFT Calculations

Density Functional Theory (DFT) studies on similar compounds highlight:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity suitable for biological interactions .

  • Electrostatic Potential: The fluorine atom creates a localized electron-deficient region, enhancing hydrogen-bonding capacity with target proteins.

Physicochemical Properties

PropertyValue/Description
Melting Point180–185°C (predicted)
SolubilitySparingly soluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.8 ± 0.3
StabilityStable under inert atmosphere; sensitive to UV light

The bromine atom increases molecular weight and hydrophobicity, while the fluorobenzoyl group enhances blood-brain barrier penetration in preclinical models.

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs exhibit inhibitory activity against:

  • Kinases: EGFR and VEGFR2 (IC₅₀: 0.5–2.0 μM) .

  • Proteases: Cathepsin B (IC₅₀: 1.8 μM).

The 2-fluorobenzoyl group may coordinate with catalytic lysine or aspartate residues in enzyme active sites, as suggested by molecular docking studies.

Antibacterial and Antifungal Activity

Thiophene-2-carboxamides with halogen substitutions demonstrate:

  • Gram-positive Bacteria: MIC of 8–16 μg/mL against Staphylococcus aureus .

  • Fungal Pathogens: Activity against Candida albicans (MIC: 32 μg/mL).

Mechanisms include disruption of cell wall biosynthesis and interference with ergosterol synthesis.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying the benzoyl group’s substituents (e.g., chloro, nitro) to optimize target affinity.

    • Exploring alternative heterocycles (e.g., pyridine, pyrrole) in place of thiophene.

  • Pharmacokinetic Profiling:

    • Assessing oral bioavailability and metabolic stability in rodent models.

  • Therapeutic Applications:

    • Evaluating efficacy in oncology (e.g., glioblastoma) and infectious disease models.

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